2-deoxy-D-ribitol

Description

Structure

3D Structure

Properties

CAS No. |

13942-76-2 |

|---|---|

Molecular Formula |

C5H12O4 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

pentane-1,2,3,5-tetrol |

InChI |

InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2 |

InChI Key |

ZDAWZDFBPUUDAY-UHFFFAOYSA-N |

SMILES |

C(CO)C(C(CO)O)O |

Canonical SMILES |

C(CO)C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-deoxy-D-ribitol: Structure, Properties, and Biological Relevance

This technical guide provides a comprehensive overview of 2-deoxy-D-ribitol, a sugar alcohol derived from the reduction of 2-deoxy-D-ribose. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and potential biological significance.

Chemical Structure and Identification

This compound, also known as 2-deoxy-D-erythro-pentitol, is a five-carbon sugar alcohol. It is structurally related to 2-deoxy-D-ribose, the fundamental sugar component of deoxyribonucleic acid (DNA), by the reduction of the aldehyde group at the C1 position to a primary alcohol.[1]

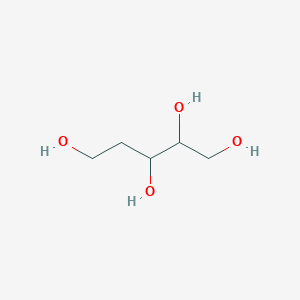

The chemical structure of this compound is depicted below:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3S)-pentane-1,2,3,5-tetrol[1] |

| Molecular Formula | C5H12O4[1] |

| SMILES | C(CO)--INVALID-LINK--O">C@@HO |

| InChI | InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2/t4-,5+/m0/s1[1] |

| CAS Number | 13942-76-2[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These are primarily computed properties from reputable chemical databases. For comparative purposes, experimental data for its parent aldehyde, 2-deoxy-D-ribose, are also included.

Table 2: Physicochemical Properties of this compound and 2-deoxy-D-ribose

| Property | This compound (Computed) | 2-deoxy-D-ribose (Experimental) |

| Molecular Weight | 136.15 g/mol [1] | 134.13 g/mol [2] |

| Melting Point | Not available | 91 °C[3] |

| Boiling Point | Not available | Not available |

| Water Solubility | Not available | Very soluble[3] |

| XLogP3 | -2[1] | -2.3[2] |

| Hydrogen Bond Donor Count | 4[1] | 3 |

| Hydrogen Bond Acceptor Count | 4[1] | 4 |

| Rotatable Bond Count | 4[1] | 4 |

Synthesis and Experimental Protocols

Synthesis of this compound by Reduction of 2-deoxy-D-ribose

This compound can be readily synthesized by the reduction of 2-deoxy-D-ribose. A common and effective method involves the use of sodium borohydride (NaBH4) in an aqueous or alcoholic solution.[4]

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 2-deoxy-D-ribose in distilled water or ethanol in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add a molar excess of sodium borohydride (NaBH4) to the cooled solution with stirring. The addition should be portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the excess NaBH4 by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

-

Borate Removal: Remove the resulting borate salts by repeated co-evaporation with methanol. This is a critical step as borates can interfere with subsequent purification.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Biological Role and Signaling Pathways

Direct evidence for the biological role and specific signaling pathways of this compound is limited in current literature. However, its precursor, 2-deoxy-D-ribose, is a crucial biological molecule as a core component of DNA.[3] The metabolic fate of 2-deoxy-D-ribose in biological systems can provide context for the potential relevance of this compound.

Recent studies have identified oxidative pathways for the catabolism of 2-deoxy-D-ribose in bacteria, where it is oxidized to 2-deoxy-D-ribonate.[5][6] It is plausible that in certain metabolic contexts, 2-deoxy-D-ribose could also be subject to reduction to form this compound, although this is a hypothetical pathway in many organisms. The balance between the oxidative and reductive pathways would likely be regulated by the cellular redox state (NADH/NAD+ ratio) and the presence of specific oxidoreductase enzymes.

The diagram below illustrates the potential metabolic crossroads of 2-deoxy-D-ribose, highlighting the known oxidative pathway and the proposed reductive pathway leading to this compound.

Analytical Methods

The characterization and quantification of this compound can be achieved using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

A widely used method for the analysis of sugar alcohols (alditols) is gas chromatography-mass spectrometry (GC-MS) following derivatization to their per-O-acetylated forms. This procedure increases the volatility of the polyol, making it amenable to GC analysis.[7][8]

Experimental Protocol: Alditol Acetate Derivatization for GC-MS

-

Reduction (if starting from the aldose): If analyzing a mixture of sugars, an initial reduction step with sodium borohydride is performed to convert all aldoses to their corresponding alditols.

-

Acetylation: The dried alditol sample is acetylated using a mixture of acetic anhydride and a catalyst, such as pyridine or 1-methylimidazole, at an elevated temperature (e.g., 100 °C) for several hours.

-

Work-up: The reaction is quenched, and the resulting alditol acetates are extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed to remove excess reagents and dried.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or mid-polar phase) and a mass spectrometer detector. The alditol acetates are separated based on their retention times and identified by their characteristic mass spectra.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra would be expected to be simpler than those of 2-deoxy-D-ribose due to the absence of anomeric protons and the symmetry of the reduced C1 position. Detailed analysis of chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) can confirm the constitution and stereochemistry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups, and C-H stretching and bending vibrations at lower wavenumbers. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹, which would be present in 2-deoxy-D-ribose, is a key distinguishing feature.

Conclusion

This compound is a sugar alcohol of significant interest due to its direct structural relationship with 2-deoxy-D-ribose. While its biological role is not as well-defined as its parent aldehyde, its synthesis is straightforward, and robust analytical methods for its characterization are available. Further research into the potential metabolic pathways and biological activities of this compound may unveil novel functions and applications in various scientific and biomedical fields. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. This compound | C5H12O4 | CID 10796791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deoxyribose - Wikipedia [en.wikipedia.org]

- 4. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 5. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Acetylated Alditols: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. [Determination of alditols in wine by gas chromatography-mass spectrometry after acetate derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-deoxy-D-ribitol from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary chemical pathway for the synthesis of 2-deoxy-D-ribitol, a valuable chiral building block in the development of various pharmaceuticals, from the readily available starting material, D-glucose. This document details the core chemical transformations, provides structured data on reaction yields, and outlines the experimental protocols for the key synthetic steps.

Synthetic Strategy Overview

The synthesis of this compound from D-glucose is a multi-step process that can be broadly divided into two key stages:

-

Stage 1: Synthesis of 2-deoxy-D-ribose from D-glucose. This transformation involves the initial isomerization of D-glucose to a mixture of 3-deoxyhexonic acids, followed by an oxidative decarboxylation to yield the target pentose, 2-deoxy-D-ribose.

-

Stage 2: Reduction of 2-deoxy-D-ribose to this compound. The final step involves the reduction of the aldehyde group in 2-deoxy-D-ribose to a primary alcohol, yielding the desired this compound.

This guide will focus on a well-established chemical route for these transformations.

Core Synthesis Pathway

The chemical synthesis of this compound from D-glucose can be achieved through a two-stage process. The first stage involves the conversion of D-glucose to 2-deoxy-D-ribose, a biochemically significant sugar. This is accomplished in two sequential steps: a Nef-type isomerization followed by a Ruff degradation. The second stage is the reduction of the resulting 2-deoxy-D-ribose to the target molecule, this compound.

Stage 1: D-glucose to 2-deoxy-D-ribose

This stage is a two-step process:

-

Isomerization of D-glucose: D-glucose is treated with a hot, concentrated alkali solution. This process, a variation of the Nef reaction, results in the formation of a mixture of 3-deoxy-D-ribo-hexonic acid and 3-deoxy-D-arabo-hexonic acid, collectively known as the "D-dextro-meto-saccharinic acids".[1]

-

Degradation of 3-deoxyhexonic acids: The mixture of 3-deoxyhexonic acids is then subjected to a Ruff degradation. This involves treatment with hydrogen peroxide in the presence of a ferric acetate catalyst, leading to the oxidative decarboxylation of the hexonic acids to yield the five-carbon sugar, 2-deoxy-D-ribose.[1]

Stage 2: 2-deoxy-D-ribose to this compound

The final step is the reduction of the aldehyde functionality of 2-deoxy-D-ribose to a primary alcohol. This is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent or water. This reaction proceeds with high efficiency to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from D-glucose. Please note that yields can vary based on specific reaction conditions and purification methods.

| Reaction Stage | Step | Key Reagents | Typical Yield | Reference |

| Stage 1 | Isomerization of D-glucose | Concentrated Alkali (e.g., NaOH or Ca(OH)₂) | Not typically isolated; product is a mixture | [1] |

| Ruff Degradation | Hydrogen Peroxide, Ferric Acetate | Satisfactory Yields Reported | [1] | |

| Stage 2 | Reduction of 2-deoxy-D-ribose | Sodium Borohydride | High (often >90%) | General knowledge of sugar reductions |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound from D-glucose.

Protocol 1: Synthesis of 2-deoxy-D-ribose from D-glucose

Step 1a: Isomerization of D-glucose to 3-Deoxyhexonic Acids

-

Reaction Setup: In a suitable reaction vessel, dissolve D-glucose in a concentrated aqueous solution of a strong base (e.g., 8 M sodium hydroxide).

-

Reaction Conditions: Heat the mixture under reflux for several hours. The exact time and temperature may need to be optimized.

-

Work-up: After cooling, the reaction mixture, containing the sodium salts of 3-deoxy-D-ribo-hexonic and 3-deoxy-D-arabo-hexonic acids, can be used directly in the next step or can be acidified to precipitate the free acids, which are then isolated.

Step 1b: Ruff Degradation of 3-Deoxyhexonic Acids to 2-deoxy-D-ribose

-

Reaction Setup: Dissolve the mixture of 3-deoxyhexonic acids (or their salts) obtained from the previous step in water.

-

Catalyst Addition: Add a catalytic amount of ferric acetate to the solution.

-

Oxidant Addition: Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the reaction mixture while maintaining the temperature, typically between 30-40°C. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically neutralized (e.g., with calcium carbonate) to remove excess acid and the ferric catalyst. The solution is then filtered, and the filtrate is concentrated under reduced pressure. The resulting syrup containing 2-deoxy-D-ribose can be purified by crystallization or chromatography.

Protocol 2: Reduction of 2-deoxy-D-ribose to this compound

-

Reaction Setup: Dissolve 2-deoxy-D-ribose in a suitable solvent, such as water or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ will depend on the scale of the reaction but is typically in the range of 1.5 to 3 equivalents.

-

Reaction Conditions: Continue stirring the reaction mixture at 0-5°C for a specified period, typically 1-3 hours, or until the reaction is complete as monitored by TLC (staining with a suitable reagent, such as p-anisaldehyde, to visualize both the starting material and the product).

-

Quenching: After the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of an acid (e.g., dilute acetic acid or hydrochloric acid) until the effervescence ceases. Maintain the temperature below 20°C during this process.

-

Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Purification: The resulting solution is typically concentrated under reduced pressure. Borate esters formed during the reaction can be removed by co-evaporation with methanol several times. The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) to yield pure this compound.

Mandatory Visualizations

Diagram 1: Chemical Synthesis Pathway of this compound from D-glucose

Caption: Chemical synthesis route from D-glucose to this compound.

Diagram 2: Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step experimental workflow for the synthesis.

References

The Enigmatic Role of 2-Deoxy-D-Ribitol in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

2-Deoxy-D-ribitol, the sugar alcohol derivative of the fundamental biological sugar 2-deoxy-D-ribose, presents a significant gap in our understanding of cellular metabolism. While the metabolic pathways of its parent sugar are well-documented, particularly in the context of nucleotide biosynthesis and bacterial catabolism, the biological role and metabolic fate of this compound remain largely unexplored. This technical guide synthesizes the limited available information and proposes a hypothetical metabolic pathway for this compound grounded in the established principles of the polyol pathway. This document aims to provide a foundational resource for researchers poised to investigate this overlooked area of metabolism, offering detailed hypothetical pathways, experimental protocols, and data presentation frameworks to guide future studies. The elucidation of this compound's metabolic significance holds potential for new discoveries in cellular physiology and therapeutic development.

Introduction

2-Deoxy-D-ribose is a cornerstone of molecular biology, forming the backbone of deoxyribonucleic acid (DNA). Its metabolic pathways, from its synthesis via ribonucleotide reductase to its catabolism in various organisms, have been extensively studied.[1] In contrast, its reduced form, this compound, remains a metabolic enigma. As a polyol (sugar alcohol), it is structurally similar to other biologically relevant polyols like sorbitol and ribitol, which are known to play roles in osmotic regulation and as metabolic intermediates.[1][2]

The presence of this compound has been detected in some natural sources, such as certain herbs and spices, yet its endogenous production and metabolic processing in mammalian or microbial cells are not documented in current scientific literature.[3] This guide addresses this knowledge gap by proposing a plausible metabolic route for this compound based on the well-characterized polyol pathway.

Proposed Metabolic Pathway of this compound: A Hypothetical Framework

In the absence of direct experimental evidence for the metabolism of this compound, we propose a hypothetical pathway based on the known functions of the polyol pathway, which involves the enzymes aldose reductase and sorbitol dehydrogenase.[1]

Step 1: Reduction of 2-Deoxy-D-Ribose to this compound

The initial step in this proposed pathway is the conversion of 2-deoxy-D-ribose to this compound. This reaction is analogous to the reduction of glucose to sorbitol by aldose reductase. Aldose reductase is known to have a broad substrate specificity for various aldehydes.[4] It is therefore plausible that 2-deoxy-D-ribose, an aldopentose, could serve as a substrate for aldose reductase, particularly under conditions of high 2-deoxy-D-ribose concentration.

-

Enzyme: Aldose Reductase (or a related aldehyde reductase)

-

Reaction: 2-Deoxy-D-ribose + NADPH + H⁺ ⇌ this compound + NADP⁺

dot

Caption: Hypothetical metabolic pathway of this compound.

Step 2: Oxidation of this compound

Following its formation, this compound could potentially be oxidized by a polyol dehydrogenase. For instance, sorbitol dehydrogenase oxidizes sorbitol to fructose. A similar enzyme could catalyze the oxidation of this compound, likely at the C4 hydroxyl group, to produce a corresponding ketose, such as 2-deoxy-D-xylulose. This keto sugar could then potentially enter central metabolic pathways, such as the pentose phosphate pathway, after phosphorylation.

-

Enzyme: Polyol Dehydrogenase (e.g., Sorbitol Dehydrogenase or a novel specific enzyme)

-

Reaction: this compound + NAD⁺ ⇌ 2-Deoxy-D-xylulose + NADH + H⁺

Quantitative Data Summary

Currently, there is no quantitative data available in the literature regarding the cellular concentrations, enzyme kinetics, or metabolic flux of this compound. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Cell/Tissue Type | Experimental Conditions | Reference |

| Endogenous this compound Concentration | Data not available | |||

| Aldose Reductase Kinetics with 2-Deoxy-D-Ribose | ||||

| Km | Data not available | |||

| Vmax | Data not available | |||

| kcat | Data not available | |||

| Polyol Dehydrogenase Kinetics with this compound | ||||

| Km | Data not available | |||

| Vmax | Data not available | |||

| kcat | Data not available | |||

| Metabolic Flux Rate | Data not available |

Detailed Experimental Protocols

To investigate the proposed hypothetical pathway, the following experimental protocols are suggested.

Protocol 1: In Vitro Aldose Reductase Activity Assay with 2-Deoxy-D-Ribose

Objective: To determine if 2-deoxy-D-ribose is a substrate for aldose reductase.

Principle: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified recombinant aldose reductase

-

NADPH

-

2-Deoxy-D-ribose

-

Sodium phosphate buffer (pH 6.7)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and aldose reductase in a quartz cuvette.

-

Incubate the mixture at 37°C for 5 minutes to establish a baseline reading.

-

Initiate the reaction by adding a solution of 2-deoxy-D-ribose to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

-

Perform control experiments without the enzyme and without the substrate to account for non-enzymatic NADPH oxidation.

-

Vary the concentration of 2-deoxy-D-ribose to determine the kinetic parameters (Km and Vmax).

Protocol 2: In Vitro Polyol Dehydrogenase Activity Assay with this compound

Objective: To determine if this compound can be oxidized by a polyol dehydrogenase.

Principle: The activity of polyol dehydrogenase is measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Materials:

-

Purified recombinant sorbitol dehydrogenase (or other candidate polyol dehydrogenases)

-

NAD⁺

-

This compound

-

Glycine-NaOH buffer (pH 10.0)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing glycine-NaOH buffer, NAD⁺, and the dehydrogenase enzyme in a cuvette.

-

Incubate at 25°C for 5 minutes to obtain a stable baseline.

-

Start the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH formation.

-

Include appropriate controls (no enzyme, no substrate).

-

Determine kinetic parameters by varying the concentration of this compound.

dot

Caption: Proposed experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biological role of this compound in cellular metabolism is a nascent field of study. The hypothetical pathway presented in this guide, based on the established polyol pathway, provides a rational starting point for investigation. The provided experimental protocols offer a clear roadmap for researchers to begin to unravel the metabolic fate of this intriguing molecule.

Future research should focus on:

-

Screening of various aldo-keto reductases and polyol dehydrogenases for their activity with 2-deoxy-D-ribose and this compound, respectively.

-

Utilizing labeled isotopes (e.g., ¹³C or ³H) of 2-deoxy-D-ribose and this compound in cell culture and in vivo models to trace their metabolic conversion and identify downstream metabolites.

-

Investigating the physiological conditions under which this compound might be produced, such as states of high 2-deoxy-D-ribose availability or redox imbalance.

-

Exploring the potential pharmacological or toxicological effects of this compound, which could provide insights into its biological relevance.

The elucidation of the metabolic pathway of this compound will not only fill a significant void in our understanding of cellular metabolism but may also open new avenues for therapeutic intervention in diseases where polyol metabolism is implicated.

References

2-Deoxy-D-Ribitol: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-ribitol, a reduced form of the fundamental biological sugar 2-deoxy-D-ribose, has emerged as a critical and versatile starting material in the synthesis of a wide array of nucleoside analogs. These synthetic nucleosides are cornerstones in the development of potent antiviral and anticancer therapeutics. Their mechanism of action often relies on their ability to mimic natural nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancerous cells by inhibiting key enzymes such as DNA polymerases and reverse transcriptases.[1][2] This technical guide provides a comprehensive overview of the utilization of this compound as a precursor for these vital therapeutic agents, detailing its conversion to the key intermediate 2-deoxy-D-ribose, subsequent methodologies for the synthesis of nucleoside analogs, and a summary of their biological activities.

From this compound to 2-Deoxy-D-Ribose: The Gateway to Nucleoside Analogs

The journey from this compound to a therapeutically active nucleoside analog begins with its oxidation to 2-deoxy-D-ribose. This initial step is crucial as it introduces the reactive aldehyde group necessary for the subsequent glycosylation reaction with a nucleobase. Both enzymatic and chemical methods can be employed for this transformation.

Experimental Protocol: Oxidation of this compound to 2-Deoxy-D-Ribose

Biocatalytic Oxidation using Alcohol Dehydrogenase:

This method offers high selectivity and mild reaction conditions, minimizing the formation of byproducts.

-

Materials:

-

This compound

-

Alcohol dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir)

-

NAD⁺ (Nicotinamide adenine dinucleotide) as a cofactor

-

A cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate)

-

Phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare a solution of this compound in phosphate buffer.

-

Add NAD⁺ and the cofactor regeneration system to the solution.

-

Initiate the reaction by adding the alcohol dehydrogenase.

-

Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with gentle agitation.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, saturate the aqueous solution with sodium chloride and extract the 2-deoxy-D-ribose with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-deoxy-D-ribose.

-

Purify the product by column chromatography on silica gel.

-

Synthesis of Nucleoside Analogs from 2-Deoxy-D-Ribose

Once 2-deoxy-D-ribose is obtained, it can be coupled with various natural or modified nucleobases to generate a diverse library of nucleoside analogs. A common strategy involves the activation of the anomeric carbon of the sugar, followed by a condensation reaction with the nucleobase.

Experimental Protocol: Synthesis of a Pyrimidine Nucleoside Analog (e.g., Thymidine Analog)

-

Materials:

-

2-Deoxy-D-ribose

-

Acetic anhydride

-

Pyridine

-

Silylated thymine (e.g., bis(trimethylsilyl)thymine)

-

A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Methanolic ammonia

-

-

Procedure:

-

Acetylation of 2-Deoxy-D-Ribose: Dissolve 2-deoxy-D-ribose in pyridine and cool in an ice bath. Add acetic anhydride dropwise and stir the mixture overnight at room temperature. Quench the reaction with ice water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the acetylated 2-deoxy-D-ribose.

-

Glycosylation: Dissolve the acetylated 2-deoxy-D-ribose and silylated thymine in anhydrous dichloromethane under an inert atmosphere. Cool the solution and add the Lewis acid catalyst (e.g., TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Deprotection: Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude product in methanolic ammonia and stir at room temperature to remove the acetyl protecting groups.

-

Purification: Concentrate the reaction mixture and purify the resulting nucleoside analog by column chromatography on silica gel.

-

Biological Activity of Nucleoside Analogs Derived from this compound

Nucleoside analogs synthesized from this compound have demonstrated significant efficacy as both anticancer and antiviral agents. Their therapeutic effect is primarily due to their ability to inhibit crucial enzymes involved in nucleic acid synthesis or to be incorporated into growing DNA or RNA chains, leading to chain termination.

Anticancer Activity

Many nucleoside analogs derived from 2-deoxy-D-ribose, such as Gemcitabine and Clofarabine, are potent chemotherapeutic agents.[3] They are typically administered as prodrugs and require intracellular phosphorylation to their active triphosphate forms. These active metabolites then exert their cytotoxic effects by inhibiting ribonucleotide reductase and DNA polymerase, and by being incorporated into DNA, which ultimately leads to apoptosis.[3][4]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Gemcitabine | Pancreatic, Non-small cell lung, Breast | Varies | Inhibition of ribonucleotide reductase, DNA polymerase; DNA chain termination |

| Clofarabine | Acute Lymphoblastic Leukemia | Varies | Inhibition of ribonucleotide reductase, DNA polymerase; DNA chain termination; induction of apoptosis |

| 2-chloro-2'-deoxyadenosine (Cladribine) | Hairy Cell Leukemia | Varies | Inhibition of DNA synthesis and ribonucleotide reductase |

| 1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione | L1210 Leukemia | 39 | Not specified |

| 1-(2-deoxy-6-O-phosphono-beta-D-ribo-hexopyranosyl)-2,4-pyrimidinedione | P388 Leukemia | 33 | Not specified |

Table 1: Anticancer Activity of Selected Nucleoside Analogs. [5]

Antiviral Activity

The structural similarity of 2-deoxy-D-ribose-derived nucleosides to natural deoxynucleosides allows them to be recognized by viral polymerases. Once phosphorylated to their triphosphate forms, they can act as competitive inhibitors or be incorporated into the viral DNA, causing chain termination and halting viral replication. This is the primary mechanism of action for many antiviral drugs targeting viruses like HIV, Hepatitis B (HBV), and Herpes Simplex Virus (HSV).[2]

| Compound | Virus | EC₅₀ (µM) | Mechanism of Action |

| Clevudine (L-FMAU) | HBV | 0.1 | Inhibition of viral polymerase |

| Clevudine (L-FMAU) | EBV | 5.0 | Inhibition of viral polymerase |

| Guanosine analog 2b (6'-α-hydroxyl methyl) | HBV | 0.08 | Not specified |

| Emtricitabine (FTC) | HIV-1 | 0.009 | Reverse transcriptase inhibitor |

| Sofosbuvir | HCV | 0.014-0.11 | Inhibition of RNA-dependent RNA polymerase |

Table 2: Antiviral Activity of Selected Nucleoside Analogs. [6][7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of nucleoside analogs are a result of their interaction with key cellular and viral pathways.

General Mechanism of Action of Anticancer Nucleoside Analogs

Anticancer nucleosides are transported into the cell and undergo a series of phosphorylations to become active triphosphate analogs. These active forms can then interfere with DNA synthesis and induce apoptosis.

Caption: General mechanism of anticancer nucleoside analogs.

Cellular Uptake and Activation of Gemcitabine

Gemcitabine, a prominent anticancer nucleoside analog, requires active transport into the cell and subsequent phosphorylation to exert its cytotoxic effects.[1][9]

Caption: Cellular uptake and activation of Gemcitabine.

Mechanism of Action of Clofarabine

Clofarabine exhibits a multi-faceted mechanism of action, targeting several key cellular processes to induce apoptosis in cancer cells.[3][4]

Caption: Multifaceted mechanism of action of Clofarabine.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a diverse range of nucleoside analogs with significant therapeutic potential. The conversion of this compound to 2-deoxy-D-ribose is a pivotal step, enabling the subsequent coupling with various nucleobases to create novel drug candidates. The resulting nucleoside analogs have demonstrated potent anticancer and antiviral activities by targeting fundamental cellular and viral processes. The continued exploration of new synthetic methodologies starting from this compound and the detailed investigation of the structure-activity relationships of the resulting nucleoside analogs will undoubtedly lead to the development of more effective and selective therapeutic agents in the future. This guide provides a foundational understanding for researchers and drug development professionals to harness the potential of this compound in the quest for novel medicines.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]

- 4. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 5. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 2'-deoxy-6'-substituted carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Deoxy-D-Ribitol in the Natural World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-ribitol, the sugar alcohol derivative of the fundamental biological sugar 2-deoxy-D-ribose, remains a molecule of considerable obscurity in terms of its natural occurrence and physiological significance. While its precursor is a cornerstone of life as a component of deoxyribonucleic acid (DNA), the distribution and functional roles of this compound are largely uncharted. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound, proposes a putative biosynthetic pathway, and provides detailed experimental protocols for its detection and quantification in biological matrices. This document aims to serve as a foundational resource for researchers investigating the potential roles of this intriguing polyol in biological systems.

Natural Occurrence of this compound

The known natural occurrence of this compound is exceptionally limited, with a single reported instance in the plant kingdom.

Occurrence in Glehnia littoralis

To date, the only documented natural source of this compound is the coastal plant Glehnia littoralis, a member of the Apiaceae family.[1] This plant is used in traditional medicine in East Asia. The specific concentration and the physiological function of this compound in Glehnia littoralis have not been elucidated in the available scientific literature. Further research is required to understand its distribution within the plant tissues and its potential ecological or metabolic significance.

Table 1: Documented Natural Occurrence of this compound

| Organism Kingdom | Species | Common Name | Tissue/Organ | Quantitative Data | Reference |

| Plantae | Glehnia littoralis | American silvertop | Not specified | Not reported | [1] |

Putative Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been experimentally determined. However, based on established metabolic routes for other sugar alcohols, a plausible pathway involves the enzymatic reduction of its precursor, 2-deoxy-D-ribose.

2-Deoxy-D-ribose is ubiquitously available in organisms as a degradation product of DNA. The free sugar can then potentially be acted upon by enzymes with broad substrate specificities for aldehydes.

Proposed Enzymatic Reduction

The conversion of an aldose sugar to its corresponding alcohol (alditol) is typically catalyzed by NAD(P)H-dependent reductases. Enzymes belonging to the aldo-keto reductase (AKR) superfamily or sorbitol dehydrogenase (SDH) are prime candidates for this transformation.[2][3] These enzymes are known to reduce a wide range of aldehydes and ketones, including various sugars.

The proposed reaction is as follows:

2-Deoxy-D-ribose + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺

The reversibility of this reaction, catalyzed by enzymes like SDH, is also a possibility, allowing for the interconversion of the sugar alcohol and the sugar.[1][3][4]

Experimental Protocols

Given the lack of specific protocols for this compound, the following methodologies are adapted from established procedures for the analysis of sugar alcohols in plant tissues. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable technique for the quantification of polyols due to its sensitivity and ability to resolve complex mixtures after derivatization.

Extraction of Polar Metabolites (including Sugar Alcohols) from Plant Tissue

This protocol is a general method for the extraction of soluble sugars and sugar alcohols from plant material.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) aqueous methanol, pre-chilled to -20°C

-

Chloroform, pre-chilled to -20°C

-

Ultrapure water, pre-chilled to 4°C

-

Centrifuge capable of reaching 15,000 x g at 4°C

-

Vacuum concentrator or rotary evaporator

-

Internal standard (e.g., adonitol or xylitol, not naturally abundant in the sample)

Procedure:

-

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

-

Add 1 mL of a pre-chilled extraction solvent mixture of methanol:water (80:20 v/v).

-

Add a known amount of internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at 70°C for 15 minutes with occasional vortexing to inactivate enzymes.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with 0.5 mL of the extraction solvent, vortex, and centrifuge as before.

-

Combine the supernatants.

-

Add 0.5 mL of chloroform and 0.5 mL of ultrapure water to the combined supernatant for phase separation.

-

Vortex thoroughly and centrifuge at 5,000 x g for 5 minutes.

-

Carefully collect the upper aqueous-methanolic phase containing the polar metabolites.

-

Dry the collected phase completely using a vacuum concentrator or rotary evaporator. The dried extract can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

Sugar alcohols are not volatile and require derivatization to increase their volatility for GC-MS analysis. A two-step methoximation and silylation process is commonly employed.

Materials:

-

Dried metabolite extract

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Resuspend the dried extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

-

Vortex for 1 minute to ensure complete dissolution.

-

Incubate the mixture at 37°C for 90 minutes with shaking.

-

Add 80 µL of BSTFA with 1% TMCS to the mixture.

-

Vortex for 1 minute.

-

Incubate at 70°C for 30 minutes.

-

Cool the sample to room temperature and transfer to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms, HP-5ms, or similar).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless or split injection mode. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 300°C at a rate of 10°C/min.

-

Final hold: 300°C for 5 minutes. (This program should be optimized based on the specific column and instrument used.)

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis:

-

Identification of this compound will be based on the retention time and mass spectrum of an authentic chemical standard derivatized and analyzed under the same conditions.

-

Quantification will be performed by comparing the peak area of the characteristic ions of the this compound derivative to the peak area of the internal standard. A calibration curve should be generated using known concentrations of the this compound standard.

Signaling Pathways and Biological Functions

Currently, there is no information in the scientific literature describing any signaling pathways or specific biological functions of this compound in any organism. Its structural similarity to other polyols suggests potential roles as an osmolyte, a storage compound, or a compatible solute under stress conditions. However, these are speculative and require experimental validation.

The precursor, 2-deoxy-D-ribose, has been shown to induce apoptosis in certain cell lines and to have pro-angiogenic properties.[5] It is unknown if this compound shares any of these activities.

Future Directions

The field of this compound research is in its infancy. Key areas for future investigation include:

-

Confirmation and Quantification in Glehnia littoralis : Detailed analysis of the concentration and distribution of this compound in various tissues of Glehnia littoralis at different developmental stages and under different environmental conditions.

-

Screening for Natural Occurrence : Broader screening of diverse organisms, particularly plants, marine algae, and extremophiles, for the presence of this compound.

-

Elucidation of the Biosynthetic Pathway : Identification and characterization of the enzyme(s) responsible for the reduction of 2-deoxy-D-ribose to this compound.

-

Investigation of Biological Activity : Assessment of the physiological and pharmacological effects of this compound in various biological systems.

Conclusion

This compound is a naturally occurring sugar alcohol with a currently known distribution limited to a single plant species. Its biosynthesis is likely to proceed via the reduction of 2-deoxy-D-ribose, a ubiquitous precursor. The lack of information on its biological role presents a significant knowledge gap and an opportunity for novel discoveries in the fields of natural product chemistry, plant physiology, and drug development. The experimental protocols outlined in this guide provide a starting point for researchers to begin to unravel the mysteries of this intriguing molecule.

References

- 1. Sorbitol dehydrogenase - Olink Explore Oncology — Olink® [olink.com]

- 2. Aldo-keto reductase - Wikipedia [en.wikipedia.org]

- 3. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 2-Deoxy-D-Ribitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-ribitol is a valuable chiral building block for the synthesis of various pharmaceuticals. Its production through enzymatic methods offers a green and highly selective alternative to traditional chemical synthesis. This technical guide provides an in-depth overview of a two-step enzymatic approach for the synthesis of this compound. The first step involves the well-established synthesis of 2-deoxy-D-ribose from acetaldehyde and D-glyceraldehyde 3-phosphate using the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA). The second, proposed step involves the enzymatic reduction of 2-deoxy-D-ribose to this compound using an alcohol dehydrogenase or a related reductase. This guide details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows to facilitate the practical application of these methods in a research and development setting.

Introduction

Deoxysugars and their corresponding alditols (sugar alcohols) are crucial components in a variety of biologically active molecules, including antibiotics and antiviral agents. Specifically, 2-deoxysugars are key structural motifs in many important pharmaceuticals. The enzymatic synthesis of these compounds provides a powerful tool for obtaining enantiomerically pure products under mild reaction conditions. This guide focuses on the enzymatic synthesis of this compound, a five-carbon deoxygenated sugar alcohol. The proposed pathway involves a two-step enzymatic cascade, beginning with the synthesis of the precursor, 2-deoxy-D-ribose.

Enzymatic Synthesis of 2-Deoxy-D-Ribose

The primary enzyme utilized for the synthesis of 2-deoxy-D-ribose is 2-deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.4) . DERA is a class I aldolase that catalyzes the reversible aldol addition of acetaldehyde to an acceptor aldehyde.[1][2] In the context of 2-deoxy-D-ribose synthesis, DERA catalyzes the condensation of acetaldehyde and D-glyceraldehyde 3-phosphate (G3P) to form 2-deoxy-D-ribose-5-phosphate (DR5P).[2] Subsequent dephosphorylation, which can occur in situ when using whole-cell catalysts, yields 2-deoxy-D-ribose.[1]

Reaction Pathway

The enzymatic synthesis of 2-deoxy-D-ribose can be achieved using either isolated enzymes or whole-cell biocatalysts. Whole-cell systems are often preferred for their ability to regenerate cofactors and for containing the necessary enzymatic machinery for the entire pathway from simple starting materials.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of 2-deoxy-D-ribose using different biocatalysts and conditions.

Table 1: Performance of Different DERA Biocatalysts in 2-Deoxy-D-Ribose Synthesis

| Biocatalyst | Substrates | Product Concentration | Yield | Reference |

| Whole-cell E. coli expressing mutant KDERA | D-Glyceraldehyde, Acetaldehyde | 287.06 g/L | 0.71 mol/mol D-glyceraldehyde | [1] |

| Whole-cell E. coli expressing DERA | Glucose, Acetaldehyde | 100 mM (DR5P) | Not Reported | [3] |

Experimental Protocols

This protocol is adapted from studies using engineered E. coli cells overexpressing a DERA enzyme.[1]

1. Strain Cultivation:

-

Culture E. coli cells harboring the DERA expression plasmid in a suitable medium (e.g., LB medium) with an appropriate antibiotic at 37°C with shaking.

-

Induce protein expression with an inducer (e.g., IPTG) when the optical density at 600 nm (OD600) reaches a specified value (e.g., 0.6-0.8).

-

Continue cultivation at a lower temperature (e.g., 20-25°C) for a set period (e.g., 12-16 hours) to allow for protein expression.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

2. Biotransformation:

-

Resuspend the harvested cells in a reaction buffer to a desired cell density.

-

The reaction mixture should contain the substrates, for example, D-glyceraldehyde and acetaldehyde, at optimized concentrations.

-

Carry out the reaction in a temperature-controlled bioreactor with gentle agitation.

-

Monitor the reaction progress by analyzing samples periodically using techniques such as HPLC.

3. Product Isolation:

-

After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

-

The supernatant containing the product can be further purified using methods like chromatography.

Proposed Enzymatic Reduction of 2-Deoxy-D-Ribose to this compound

The conversion of the aldehyde group of 2-deoxy-D-ribose to a primary alcohol to yield this compound can be achieved through a reduction reaction. This can be catalyzed by enzymes from the alcohol dehydrogenase (ADH, EC 1.1.1.1) or aldo-keto reductase (AKR) superfamilies.[4][5] These enzymes typically utilize a cofactor, such as NADH or NADPH, as a hydride donor.

Proposed Reaction Pathway

A coupled enzymatic system can be envisioned where the 2-deoxy-D-ribose produced in the first step is directly reduced to this compound. This would require an appropriate reductase and a cofactor regeneration system.

Data Presentation

While specific data for the enzymatic reduction of 2-deoxy-D-ribose is limited in the literature, the following table provides general parameters for alcohol dehydrogenases acting on similar substrates.

Table 2: General Characteristics of Alcohol Dehydrogenases for Aldehyde Reduction

| Enzyme Source | Substrate(s) | Cofactor | Optimal pH | Optimal Temperature (°C) |

| Saccharomyces cerevisiae | Various aldehydes | NADH/NADPH | 7.0-8.5 | 25-35 |

| Horse Liver | Various aldehydes | NADH | 7.0-9.0 | 25-40 |

| Thermoanaerobacter brockii | Secondary alcohols/ketones | NADPH | 7.5-8.5 | 60-70 |

Experimental Protocols

This protocol provides a general framework for the enzymatic reduction of an aldehyde like 2-deoxy-D-ribose.

1. Enzyme and Substrate Preparation:

-

Obtain a commercially available alcohol dehydrogenase or express and purify a selected reductase.

-

Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

-

Prepare a solution of 2-deoxy-D-ribose and the cofactor (NADH or NADPH) in the same buffer.

2. Reduction Reaction:

-

In a reaction vessel, combine the buffer, 2-deoxy-D-ribose solution, and cofactor solution.

-

If a cofactor regeneration system is used (e.g., glucose dehydrogenase and glucose), add these components to the reaction mixture.

-

Initiate the reaction by adding the alcohol dehydrogenase solution.

-

Incubate the reaction at the optimal temperature for the enzyme with gentle mixing.

-

Monitor the consumption of the cofactor (decrease in absorbance at 340 nm) or the formation of the product by HPLC or GC.

3. Product Analysis and Purification:

-

Once the reaction is complete, the product, this compound, can be identified and quantified.

-

Purification can be achieved using standard chromatographic techniques.

Experimental Workflow Overview

The following diagram illustrates the overall workflow from starting materials to the final product, this compound.

Conclusion

The enzymatic synthesis of this compound presents a promising and sustainable route for the production of this valuable chiral intermediate. While the synthesis of its precursor, 2-deoxy-D-ribose, using DERA is well-documented and scalable, the direct enzymatic reduction to this compound requires further research to identify and optimize suitable reductases. The protocols and data presented in this guide provide a solid foundation for researchers to develop and implement a complete enzymatic pathway for the synthesis of this compound. Future work should focus on screening for and engineering alcohol dehydrogenases or aldo-keto reductases with high activity and selectivity towards 2-deoxy-D-ribose. The development of a one-pot, multi-enzyme cascade for the direct conversion of simple sugars and acetaldehyde to this compound would be a significant advancement in the field of biocatalysis for pharmaceutical manufacturing.

References

The Metabolic Crossroads of 2-Deoxy-D-Ribose: A Technical Guide

Disclaimer: This guide focuses on the metabolic functions of 2-deoxy-D-ribose . Extensive literature searches did not yield significant information regarding the specific metabolic pathways of 2-deoxy-D-ribitol . It is plausible that the intended subject of inquiry was 2-deoxy-D-ribose, a critical component of deoxyribonucleic acid (DNA) and a molecule with established roles in cellular metabolism.

Introduction

2-Deoxy-D-ribose is a naturally occurring monosaccharide that serves as a fundamental building block of DNA.[1] Its metabolic pathways are crucial for both the synthesis of genetic material and the catabolism of DNA degradation products. Beyond its central role in nucleic acid metabolism, 2-deoxy-D-ribose is implicated in various cellular processes, including energy metabolism and signaling pathways that govern cell fate. This technical guide provides an in-depth exploration of the metabolic pathways involving 2-deoxy-D-ribose, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Metabolic Pathways of 2-Deoxy-D-Ribose

The metabolic fate of 2-deoxy-D-ribose is primarily dictated by the cellular context and the organism. In many organisms, it is channeled into central carbon metabolism through phosphorylation and subsequent cleavage. Two primary catabolic pathways have been elucidated, particularly in bacteria: the deoxyribose-5-phosphate aldolase (DERA) pathway and a more recently discovered oxidative pathway.

Deoxyribose-5-Phosphate Aldolase (DERA) Pathway

This is the canonical pathway for 2-deoxy-D-ribose catabolism. The initial step involves the phosphorylation of 2-deoxy-D-ribose to 2-deoxy-D-ribose-5-phosphate by the enzyme deoxyribose kinase . Subsequently, deoxyribose-5-phosphate aldolase (DERA) catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate into two key glycolytic intermediates: glyceraldehyde-3-phosphate and acetaldehyde.[1]

Oxidative Pathway of 2-Deoxy-D-Ribose Catabolism

Recent research has identified a novel oxidative pathway for 2-deoxy-D-ribose catabolism in some bacteria, such as Pseudomonas simiae.[2] This pathway involves the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribonate, which is further oxidized to 2-keto-3-deoxy-D-ribonate. This intermediate is then cleaved to yield acetyl-CoA and glyceryl-CoA.[2] In some bacteria, this pathway operates in parallel with the DERA pathway.[2]

Biosynthesis of 2-Deoxy-D-Ribose

The primary route for the biosynthesis of 2-deoxy-D-ribose is through the reduction of ribonucleotides. The enzyme ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP). This process is fundamental for the de novo synthesis of DNA precursors.[3]

Quantitative Data

The following tables summarize key kinetic parameters for enzymes involved in 2-deoxy-D-ribose metabolism.

Table 1: Michaelis-Menten Constants (Km) for Deoxyribose-5-Phosphate Aldolase (DERA)

| Substrate | Organism | Km (M) | Reference |

| 2-Deoxy-D-ribose-5-phosphate | Rat Liver | 1.7 x 10-4 | [4] |

| Acetaldehyde | Rat Liver | 2.67 x 10-4 | [4] |

| D-Glyceraldehyde-3-phosphate | Rat Liver | 2.0 x 10-4 | [4] |

| 2-Deoxy-D-ribose-5-phosphate | Thermococcus onnurineus NA1 | 0.22 ± 0.01 x 10-3 | [5] |

Table 2: Maximum Velocity (Vmax) for Deoxyribose-5-Phosphate Aldolase (DERA)

| Substrate | Organism | Vmax (µmol/min/mg) | Reference |

| 2-Deoxy-D-ribose-5-phosphate | Bacillus halodurans (BH1352) | 52-67 | [1] |

| 2-Deoxy-D-ribose-5-phosphate | Lactobacillus brevis | 102 | [1] |

Experimental Protocols

Assay for Deoxyribose-5-Phosphate Aldolase (DERA) Activity

This protocol is based on the colorimetric measurement of acetaldehyde, a product of the DERA-catalyzed reaction.

Materials:

-

Purified DERA enzyme or cell lysate containing DERA

-

2-Deoxy-D-ribose-5-phosphate (substrate)

-

Tricine buffer (pH 7.5)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Acetaldehyde standard solutions

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tricine buffer and 2-deoxy-D-ribose-5-phosphate.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the DERA enzyme preparation.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the DNPH solution. This will derivatize the acetaldehyde product.

-

Incubate for a further period to allow for complete derivatization.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 540 nm).

-

Generate a standard curve using known concentrations of acetaldehyde to quantify the amount of product formed.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of product formed per minute).

In Vitro Kinase Assay for Deoxyribose Kinase

This protocol describes a general method for measuring the activity of deoxyribose kinase by quantifying the amount of ADP produced.

Materials:

-

Purified deoxyribose kinase or cell lysate

-

2-Deoxy-D-ribose (substrate)

-

ATP

-

Kinase assay buffer (containing MgCl2)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, 2-deoxy-D-ribose, and ATP.

-

Add the deoxyribose kinase preparation to initiate the reaction.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate as per the kit instructions.

-

Add the Kinase Detection Reagent, which converts the ADP generated to ATP and then to a luminescent signal.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ADP concentration and thus to the kinase activity.

-

A standard curve using known ADP concentrations should be prepared to quantify the results.

Role in Signaling Pathways

Recent studies have revealed a role for 2-deoxy-D-ribose in cellular signaling, particularly in the context of apoptosis and cellular stress responses.

Inhibition of the p38 MAPK Signaling Pathway

2-Deoxy-D-ribose has been shown to inhibit hypoxia-induced apoptosis by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK pathway is a key signaling cascade that is activated by various environmental stresses and inflammatory cytokines, leading to cellular responses such as inflammation, apoptosis, and cell differentiation.[6] By inhibiting the phosphorylation and thus the activation of p38 MAPK, 2-deoxy-D-ribose can protect cells from hypoxia-induced cell death.[2] This effect may be particularly relevant in the tumor microenvironment, where high levels of thymidine phosphorylase can generate 2-deoxy-D-ribose, potentially contributing to tumor progression by preventing apoptosis.[2]

Conclusion

2-Deoxy-D-ribose is a metabolite of central importance, with well-defined roles in the biosynthesis and catabolism of DNA. The elucidation of both the canonical DERA pathway and the more recently discovered oxidative catabolic pathways highlights the metabolic versatility of organisms in utilizing this deoxy sugar. Furthermore, the emerging role of 2-deoxy-D-ribose in cellular signaling, such as the inhibition of the p38 MAPK pathway, opens new avenues for research into its broader physiological and pathophysiological functions. This guide provides a foundational understanding of these processes, offering valuable data and methodologies for professionals in the fields of biomedical research and drug development.

References

- 1. Rational engineering of 2-deoxyribose-5-phosphate aldolases for the biosynthesis of (R)-1,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 4. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. medichem-me.com [medichem-me.com]

An In-depth Technical Guide to 2-Deoxy-D-Ribitol: From Obscurity to Research Interest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-D-ribitol, also known as 2-deoxy-D-erythro-pentitol, is a naturally occurring sugar alcohol that has remained largely in the shadow of its well-known counterpart, 2-deoxy-D-ribose. While the latter is a cornerstone of genetics as a fundamental component of deoxyribonucleic acid (DNA), the history and biological significance of this compound are less defined. This technical guide consolidates the available scientific knowledge on this compound, covering its known properties, natural occurrence, and the synthetic strategies for related compounds. The document aims to provide a comprehensive resource for researchers and professionals in drug development and the broader scientific community who are interested in the potential applications of this and similar molecules.

Discovery and History: An Obscure Past

The specific historical details surrounding the initial discovery and isolation of this compound are not well-documented in prominent scientific literature. Unlike 2-deoxy-D-ribose, which was discovered by Phoebus Levene in 1929 as a key component of DNA, this compound does not have a clearly defined moment of discovery.[1] Its identification is more likely a result of broader investigations into the composition of natural products and the chemical manipulation of more common sugars.

The primary context in which this compound and its derivatives appear in the scientific literature is as a synthetic target or as a reduction product of 2-deoxy-D-ribose. This suggests that much of the knowledge about this compound has been generated from a chemical synthesis perspective rather than through the exploration of its natural biological roles.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is available from various chemical databases. These properties are essential for its handling, characterization, and potential application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₄ | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| IUPAC Name | (2R,3S)-pentane-1,2,3,5-tetrol | [2] |

| CAS Number | 13942-76-2 | [3] |

| Synonyms | 2-Deoxy-D-erythro-pentitol | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 80.9 Ų | [2] |

| XLogP3-AA | -2 | [2] |

Synthesis and Experimental Protocols

While detailed experimental protocols for the direct synthesis of this compound are scarce in the readily available literature, methods for the synthesis of its L-enantiomer, 2-deoxy-L-ribitol, and a related cyclic ether, 1,4-anhydro-2-deoxy-D-ribitol, have been described. These protocols provide valuable insights into the chemical strategies that could be adapted for the synthesis of this compound.

Synthesis of 2-Deoxy-L-ribitol via Radical Cyclization

A reported synthesis of 2-deoxy-L-ribitol involves a unique and highly efficient radical process starting from D-sugars.[4]

Methodology:

-

Preparation of the Radical Cyclization Precursor: The initial steps involve the chemical modification of a readily available D-sugar to introduce the necessary functional groups for the subsequent radical cyclization. This multi-step process is not detailed in the abstract but is a critical prerequisite.

-

Radical Cyclization and Fragmentation: The precursor undergoes a radical cyclization reaction, which is followed by a fragmentation step. This key transformation results in the formation of the desired 2-deoxy-L-ribitol with a translocation of the carbonyl group in the acyclic carbohydrate system.[4]

-

Optimization: The radical process was optimized to minimize the formation of byproducts, leading to the exclusive formation of the desired product.[4]

-

Confirmation: The stereochemistry of the resulting 2-deoxy-L-ribitol was confirmed by X-ray crystal structure analysis.[4]

Synthesis of 1,4-Anhydro-2-deoxy-D-ribitol

This cyclic derivative of this compound is an important molecule in the study of DNA repair mechanisms and as a component in the synthesis of modified oligonucleotides.[5]

Methodology:

-

Starting Material: The synthesis begins with 2-deoxy-D-ribose.

-

Reduction: The aldehyde group of 2-deoxy-D-ribose is reduced to a primary alcohol. A common reducing agent for this transformation is sodium borohydride.

-

Acid-Catalyzed Cyclization: The resulting acyclic this compound is then subjected to an acid-catalyzed intramolecular cyclization (dehydration) to form the stable five-membered tetrahydrofuran ring of 1,4-anhydro-2-deoxy-D-ribitol.

This relationship highlights a primary synthetic route to the core structure of this compound and its derivatives.

References

An In-depth Technical Guide on 2-deoxy-D-ribitol and its Relation to DNA and RNA

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-deoxy-D-ribitol, a sugar alcohol, and elucidates its structural and functional relationship to the core components of genetic material: Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). While not a direct constituent of nucleic acids, this compound is the reduction product of 2-deoxy-D-ribose, the fundamental pentose sugar that forms the backbone of DNA. Understanding the subtle yet critical chemical distinctions between these molecules, alongside D-ribose of RNA, is paramount for research in metabolic pathways, drug development, and synthetic biology. This document details the physicochemical properties, relevant metabolic pathways, experimental protocols, and the application of these molecules in therapeutic and research contexts.

Introduction: Defining the Core Molecules

At the heart of molecular biology lie the nucleic acids, DNA and RNA, which are polymers composed of nucleotide monomers. Each nucleotide consists of a phosphate group, a nitrogenous base, and a five-carbon sugar (a pentose). The identity of this pentose sugar is a primary distinguishing feature between DNA and RNA.

-

D-Ribose: The sugar component of RNA.

-

2-deoxy-D-ribose: The sugar component of DNA.[1] Its name signifies that the hydroxyl (-OH) group at the second (2') carbon position of the ribose ring is replaced by a hydrogen atom.[2][3] This modification confers greater chemical stability to DNA, making it suitable for the long-term storage of genetic information.[2][4]

-

This compound: A pentitol, or sugar alcohol, that is the derivative of 2-deoxy-D-ribose where the aldehyde group at the C1 position has been reduced to a primary alcohol group.

This guide will focus on the structural characteristics of this compound and trace its relationship back to its parent sugar, 2-deoxy-D-ribose, thereby connecting it to the fundamental structure of DNA.

Physicochemical Properties and Structural Comparison

The functional differences between DNA and RNA, and the metabolic relevance of related sugars, are rooted in their molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| PubChem CID | 10796791 | [5] |

| Molecular Formula | C₅H₁₂O₄ | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| IUPAC Name | (2R,3S)-pentane-1,2,3,5-tetrol | [5] |

| Description | A secondary alcohol, classified as a 2-deoxy-d-erythro-pentitol. |[5] |

Table 2: Structural Comparison of Key Pentose Sugars and Derivatives

| Feature | D-Ribose | 2-deoxy-D-ribose | This compound |

|---|---|---|---|

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₄ | C₅H₁₂O₄ |

| Molar Mass | 150.13 g/mol | 134.13 g/mol | 136.15 g/mol |

| Functional Group at C1 | Aldehyde (-CHO) | Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) |

| Functional Group at C2 | Hydroxyl (-OH) | Hydrogen (-H) | Hydrogen (-H) |

| Role in Biology | Backbone of RNA | Backbone of DNA | Endogenous metabolite |

The critical distinction for nucleic acid stability lies at the C2 position. The absence of the 2'-hydroxyl group in 2-deoxy-D-ribose prevents the kind of intramolecular hydrolysis that can occur in RNA under alkaline conditions, rendering DNA a more robust molecule.[2] this compound shares the deoxygenated C2 position but differs at C1, where the reactive aldehyde of its parent sugar is reduced to a more stable alcohol.

Metabolic Pathways and Biological Significance

While 2-deoxy-D-ribose is central to DNA, both it and its derivatives participate in various metabolic processes.

Biosynthesis of 2-deoxy-D-ribose

Deoxyribonucleotides are not typically synthesized from free 2-deoxy-D-ribose. Instead, the process occurs at the level of ribonucleotides. Enzymes known as ribonucleotide reductases (RNRs) catalyze the deoxygenation of the ribose moiety within ribonucleoside diphosphates (NDPs) to form deoxyribonucleoside diphosphates (dNDPs).[3] This is a crucial step in providing the necessary building blocks for DNA replication and repair.

Catabolism of 2-deoxy-D-ribose

Bacteria have evolved pathways to utilize deoxyribose as a carbon source. Recent studies have identified novel oxidative pathways for the catabolism of 2-deoxy-D-ribose and its oxidized form, 2-deoxy-D-ribonate.[6][7] In organisms like Pseudomonas simiae, a proposed pathway involves:

-

Oxidation of deoxyribose to deoxyribonate.

-

Further oxidation to ketodeoxyribonate.

-

Cleavage of ketodeoxyribonate to yield acetyl-CoA and glyceryl-CoA, which can then enter central metabolism.[6][7]

Other Biological Activities

Beyond its role as a metabolic intermediate, 2-deoxy-D-ribose has been investigated for other biological effects:

-

Angiogenesis: It has been shown to promote angiogenesis (the formation of new blood vessels) mediated by Vascular Endothelial Growth Factor (VEGF).[8] This has led to research into its use in wound dressings.[8]

-

Oxidative Stress and Apoptosis: As a highly reducing sugar, 2-deoxy-D-ribose can induce apoptosis in certain cell types, such as human fibroblasts and pancreatic beta-cells.[9][10] This process appears to involve the depletion of intracellular reduced glutathione (GSH) and an increase in oxidative stress and protein glycation.[9][10]

Applications in Drug Development and Research

The unique structure of 2-deoxy-D-ribose makes it a vital building block in medicinal chemistry and a valuable tool in metabolic research.

-

Antiviral and Anti-Tumor Drug Synthesis: 2-deoxy-D-ribose is a critical precursor for the synthesis of nucleoside analogs, a class of drugs that are cornerstones of antiviral (e.g., for HIV and Hepatitis B) and anticancer therapies.[11] These drugs mimic natural nucleosides and are incorporated into viral or cellular DNA, where they act as chain terminators, disrupting replication.[11]

-

Metabolic Studies: The molecule is used in laboratory settings to investigate cellular metabolism, particularly pathways related to nucleic acid synthesis and energy production.[12]

-

Radiosensitization in Cancer Therapy: Some studies have explored its potential as a radiosensitizer, a compound that makes cancer cells more susceptible to radiation therapy by altering their metabolism.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following section outlines a protocol for a prebiotic synthesis of 2-deoxy-D-ribose, adapted from the literature, which demonstrates its formation from simpler, prebiotically relevant molecules.[13][14]

Protocol: Amino Ester-Promoted Synthesis of 2-deoxy-D-ribose

This experiment describes the aldol condensation of D-glyceraldehyde and acetaldehyde, promoted by an amino ester, to form 2-deoxy-D-ribose.

Objective: To synthesize 2-deoxy-D-ribose from prebiotic building blocks and quantify the yield.

Materials and Reagents:

-

D-Glyceraldehyde

-

Acetaldehyde

-

L-proline ethyl ester (or other proteinogenic amino ester)

-

Deionized water (unbuffered)

-

N,N-diphenyl hydrazine (for trapping/derivatization)

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Standard analytical equipment (glassware, magnetic stirrer, etc.)

-

Gas Chromatography (GC) instrument for analysis

Experimental Workflow:

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve D-glyceraldehyde (1.0 eq) in unbuffered deionized water.

-

Add the amino ester promoter, such as L-proline ethyl ester (0.20 eq).

-

Add acetaldehyde (1.0 eq) to the solution.

-

Reaction: Seal the vessel and stir the mixture at room temperature. The reaction progress can be monitored over several days. A typical reaction time cited is 7 days.[13]

-

Product Trapping: To facilitate isolation, the resulting carbohydrates are trapped as hydrazone derivatives. Prepare a solution of N,N-diphenyl hydrazine in methanol and add it to the reaction mixture.

-

Workup and Isolation: After stirring, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue is purified using silica gel column chromatography, typically with a solvent system like dichloromethane-methanol, to separate the 2-deoxy-D-ribose hydrazone from other products and starting materials.

-

Analysis: The yield of 2-deoxy-D-ribose is determined by analyzing the purified fractions using Gas Chromatography (GC) against a known standard. Reported yields for this type of reaction are in the range of ≥4-5%.[13][14]

Conclusion

This compound, as the reduced form of 2-deoxy-D-ribose, is intrinsically linked to the structure of DNA. While 2-deoxy-D-ribose provides the stable, deoxygenated sugar backbone essential for the integrity of the genetic code, its related metabolites and derivatives are active participants in cellular processes ranging from catabolism to signaling. For researchers in drug development, the 2-deoxy-D-ribose scaffold remains a foundational element for creating potent antiviral and anti-cancer therapeutics. A thorough understanding of the chemistry, metabolism, and biological activities of this family of molecules is therefore indispensable for continued innovation in the life sciences.

References

- 1. researchgate.net [researchgate.net]